molecular formula C17H22BrN3O2 B10952604 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide

Cat. No.: B10952604
M. Wt: 380.3 g/mol
InChI Key: VEJUJUYMLODCOY-UHFFFAOYSA-N
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Description

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with bromine and methyl groups, as well as an amide linkage to a methoxy-substituted phenyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide typically involves the following steps:

  • Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized through the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions. For example, 4-bromo-3,5-dimethyl-1H-pyrazole can be prepared by reacting 4-bromo-3,5-dimethyl-1,3-diketone with hydrazine hydrate.

  • Amide Formation: : The amide linkage is formed by reacting the pyrazole derivative with an appropriate carboxylic acid or its derivative. In this case, 4-methoxy-2-methylbenzoic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the pyrazole derivative to form the desired amide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide can undergo various types of chemical reactions, including:

  • Substitution Reactions: : The bromine atom on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

  • Oxidation and Reduction: : The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used. For example, the methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield a corresponding amino-pyrazole derivative.

Scientific Research Applications

3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of this compound make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a tool compound to study the biological pathways and mechanisms involving pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but may include inhibition of specific kinases or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide: Similar structure with a chlorine atom instead of bromine.

    3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-hydroxy-2-methylphenyl)-2-methylpropanamide: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The presence of the bromine atom and the methoxy-substituted phenyl group in 3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide imparts unique chemical and physical properties, such as specific reactivity patterns and potential biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C17H22BrN3O2

Molecular Weight

380.3 g/mol

IUPAC Name

3-(4-bromo-3,5-dimethylpyrazol-1-yl)-N-(4-methoxy-2-methylphenyl)-2-methylpropanamide

InChI

InChI=1S/C17H22BrN3O2/c1-10-8-14(23-5)6-7-15(10)19-17(22)11(2)9-21-13(4)16(18)12(3)20-21/h6-8,11H,9H2,1-5H3,(H,19,22)

InChI Key

VEJUJUYMLODCOY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C(C)CN2C(=C(C(=N2)C)Br)C

Origin of Product

United States

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